molecular formula C13H24N2O3 B13010147 tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate

tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate

Cat. No.: B13010147
M. Wt: 256.34 g/mol
InChI Key: KHVXQKCRFSXIID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate: is a synthetic organic compound with the molecular formula C13H24N2O3 This compound is part of the spirocyclic family, characterized by a unique spiro structure that includes both oxygen and nitrogen atoms within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic intermediate. One common method includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal in toluene under reflux conditions . The reaction yields a mixture of isomeric condensation products, which can be separated and purified through column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and further research .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate stands out due to its specific spirocyclic structure, which includes both oxygen and nitrogen atoms. This unique arrangement provides distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-17-9-13(10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16)

InChI Key

KHVXQKCRFSXIID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC12CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.